N-(3,4-Dimethyl-phenyl)-2-{2-methoxy-4-[(pyridine-4-carbonyl)-hydrazonomethyl]-phenoxy}-acetamide
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Overview
Description
N-(3,4-Dimethyl-phenyl)-2-{2-methoxy-4-[(pyridine-4-carbonyl)-hydrazonomethyl]-phenoxy}-acetamide is a complex organic compound that features a combination of aromatic rings, methoxy groups, and hydrazonomethyl functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dimethyl-phenyl)-2-{2-methoxy-4-[(pyridine-4-carbonyl)-hydrazonomethyl]-phenoxy}-acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridine-4-carbonyl hydrazone derivative, which is then coupled with the appropriate phenoxy acetamide precursor. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dimethyl-phenyl)-2-{2-methoxy-4-[(pyridine-4-carbonyl)-hydrazonomethyl]-phenoxy}-acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The hydrazonomethyl group can be reduced to form hydrazine derivatives.
Substitution: Aromatic substitution reactions can occur on the phenyl and pyridine rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and electrophiles for substitution reactions like halogens or sulfonyl chlorides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of the hydrazonomethyl group can produce hydrazine derivatives .
Scientific Research Applications
N-(3,4-Dimethyl-phenyl)-2-{2-methoxy-4-[(pyridine-4-carbonyl)-hydrazonomethyl]-phenoxy}-acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of functionalized polymers
Mechanism of Action
The mechanism of action of N-(3,4-Dimethyl-phenyl)-2-{2-methoxy-4-[(pyridine-4-carbonyl)-hydrazonomethyl]-phenoxy}-acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methoxyphenyl)amino)phenoxyacetamide
- N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide
Uniqueness
N-(3,4-Dimethyl-phenyl)-2-{2-methoxy-4-[(pyridine-4-carbonyl)-hydrazonomethyl]-phenoxy}-acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and hydrazonomethyl groups allows for versatile chemical modifications and potential interactions with a wide range of biological targets .
Properties
Molecular Formula |
C24H24N4O4 |
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Molecular Weight |
432.5 g/mol |
IUPAC Name |
N-[(E)-[4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-methoxyphenyl]methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C24H24N4O4/c1-16-4-6-20(12-17(16)2)27-23(29)15-32-21-7-5-18(13-22(21)31-3)14-26-28-24(30)19-8-10-25-11-9-19/h4-14H,15H2,1-3H3,(H,27,29)(H,28,30)/b26-14+ |
InChI Key |
ZNMIMCSLNQKTDR-VULFUBBASA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)/C=N/NC(=O)C3=CC=NC=C3)OC)C |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=NNC(=O)C3=CC=NC=C3)OC)C |
Origin of Product |
United States |
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